4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Description
4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a benzohydrazide derivative featuring a 5-bromo-substituted indolinone scaffold. Its synthesis typically involves condensation reactions between hydrazides and substituted aldehydes or ketones, as seen in related compounds (e.g., ). The compound’s bromo substituent on the indolinone ring contributes to its lipophilicity, which could improve membrane permeability in biological systems .
Properties
Molecular Formula |
C16H13BrN4O2 |
|---|---|
Molecular Weight |
373.20 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10/h1-7,19,23H,8,18H2 |
InChI Key |
MSNGCXHIROSDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-aminomethylbenzoic acid, which can be synthesized through the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . The next step involves the formation of the indole moiety, which can be achieved through a Fischer indole synthesis reaction. Finally, the bromination of the indole and the coupling with the benzohydrazide complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The brominated indole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs vary primarily in substituents on the indolinone ring and benzohydrazide moiety. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine (in the target compound and 11j) increases molecular weight and lipophilicity compared to chlorine (). This may enhance target binding in hydrophobic enzyme pockets (e.g., VEGFR-2) .
- Aminomethyl vs. Acetamide: The target compound’s aminomethyl group enables protonation at physiological pH, improving aqueous solubility relative to acetamide derivatives like 11j .
- Crystal Packing : The 4-chloro analog forms layered structures via N–H⋯O and C–H⋯O interactions, while brominated analogs (e.g., target compound) may exhibit similar but distinct packing due to larger atomic radius .
Anticancer and Enzyme-Targeting Profiles
Benzohydrazide derivatives are widely studied for anticancer activity, particularly as kinase inhibitors:
- VEGFR-2 Inhibition: Compound 11j (5-bromo indolinone) demonstrated potent VEGFR-2 inhibition in vitro, attributed to the bromo substituent’s electron-withdrawing effects and optimal steric fit . The target compound’s aminomethyl group may further modulate binding affinity through additional hydrogen bonds.
- Antimicrobial Activity: (E)-N'-benzylidene-benzohydrazide analogs () show structural similarities to isoniazid, a frontline antitubercular drug. The target compound’s bromine and aminomethyl groups may enhance broad-spectrum activity compared to nitro or methoxy derivatives .
- Cytotoxicity: Analogous compounds with 5-methoxy (11k, ) or 5-nitro (11l, ) substituents exhibit reduced cytotoxicity in normal cells, suggesting substituent polarity influences selectivity .
Crystallographic Insights
Biological Activity
The compound 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a hybrid molecule that combines features of hydrazones and indole derivatives. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its antitumor and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzyme Activity : It has been shown to inhibit several key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK, which are critical in cell proliferation and survival.
Antitumor Activity
Several studies have reported on the antitumor activity of similar indole-based compounds. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of proliferation |
These findings suggest that this compound may possess similar antitumor properties, though specific IC50 values for this compound need further investigation.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is also noteworthy. Similar derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation.
Case Studies
- Study on Indole Derivatives : A study focusing on a series of indole derivatives found that compounds with bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines, suggesting a potential role for bromine in increasing biological activity.
- Hydrazone Analogues : Research on hydrazone analogues indicated that modifications at the benzohydrazide moiety significantly affected their anti-cancer efficacy, highlighting the importance of structural optimization.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of the bromine atom enhances lipophilicity and cellular uptake.
- The aminomethyl group contributes to increased interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
